N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Description
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.
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Scientific Research Applications
Hybrid Compound Development
Sulfonamide-based hybrid compounds, incorporating heterocyclic structures such as pyrrole and pyridine, have shown a wide range of biological activities. These activities include antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain. Recent advances in the design and development of these hybrids have explored the integration of various pharmaceutical active scaffolds, demonstrating the potential for novel therapeutic agents. The unique structure of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide may contribute to its exploration in this domain, focusing on the synthesis and biological activity of sulfonamide hybrids (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Heterocyclic Chemistry and Organic Synthesis
The compound's structure, featuring a blend of furan, pyridine, and pyrroloquinoline rings, highlights its significance in heterocyclic chemistry. Such compounds are crucial in pharmaceutical research and organic synthesis due to their aromatic character and potential for various chemical transformations. Their ability to participate in different reactions, including halogenation and nucleophilic substitution, underlines their versatility in synthesizing novel therapeutic agents and exploring new chemical spaces (Smith & Tatchell, 2020; Le et al., 2021).
Properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c25-20-6-4-15-10-17(11-16-7-8-24(20)21(15)16)29(26,27)23-13-14-3-5-18(22-12-14)19-2-1-9-28-19/h1-3,5,9-12,23H,4,6-8,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXWIJZPPIVCTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC4=CN=C(C=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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